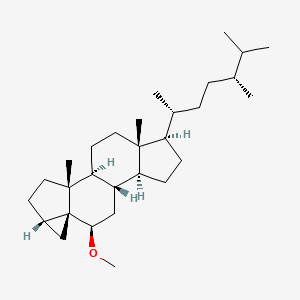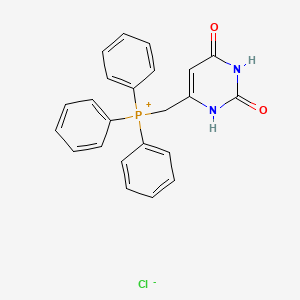
Tyrphostin B42
説明
Tyrphostin B42, also known as AG-490, is a member of the tyrphostin family of tyrosine kinase inhibitors . It inhibits cell proliferation by targeting EGFR and JAK2 . It has been reported to inhibit JAK2 in B cell precursors in acute lymphoblastic leukemia studies .
Molecular Structure Analysis
The molecular formula of Tyrphostin B42 is C17H14N2O3 . The IUPAC name is (E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide . The molecular weight is 294.30 g/mol .Physical And Chemical Properties Analysis
Tyrphostin B42 is a monocarboxylic acid amide, an enamide, a nitrile, and a member of catechols and a secondary carboxamide . More specific physical and chemical properties, such as melting point or solubility, are not provided in the available literature.科学的研究の応用
Inhibition of JAK3/STAT5a/b Signal Transduction
AG-490 is known to inhibit cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells . It potently inhibits the autokinase activity of JAK3 and tyrosine phosphorylation and DNA binding of signal transducer and activator of transcription 5a and 5b (STAT5a/b) .
Inhibition of Jak2 and Jak3 Kinases
AG-490 is a membrane soluble protein tyrosine kinase inhibitor that primarily blocks Jak2 and Jak3 kinases . It has been demonstrated that AG-490 inhibits the proliferation and expansion of T cells .
Inhibition of Acute Lymphoblastic Leukemia (ALL) Cells
AG-490 has been found to block the growth of acute lymphoblastic leukemia pre-B cells by inducing programmed cell death, via inhibition of JAK2 . It dose-dependently inhibited DNA synthesis, blocked cell growth, and induced apoptosis in ALL cells .
Inhibition of Cervical Carcinoma Cell Lines
Research has shown that AG-490 inhibits the proliferation of cervical carcinoma cell lines .
Inhibition of EGFR and ErbB2 Receptor Tyrosine Kinases
AG-490 also selectively inhibits the EGFR (IC 50 = 2 μM) and ErbB2 (IC 50 = 13.5 μM) receptor tyrosine kinases .
Safety And Hazards
特性
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCIOBMMDDOEMM-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040960 | |
| Record name | AG 490 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin B42 | |
CAS RN |
133550-30-8 | |
| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG 490 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrphostin AG 490 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary target of AG-490?
A1: AG-490 is a tyrosine kinase inhibitor, primarily known to target Janus kinase 2 (JAK2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does AG-490 interact with JAK2?
A2: AG-490 acts as an ATP-competitive inhibitor of JAK2, binding to the ATP-binding site of the kinase domain and preventing its phosphorylation. [, , , ]
Q3: What are the downstream effects of JAK2 inhibition by AG-490?
A3: Inhibition of JAK2 by AG-490 disrupts the JAK/STAT signaling pathway. This leads to the inhibition of phosphorylation and activation of downstream signaling molecules, including STAT proteins (primarily STAT3, but also STAT1 and STAT5), as well as other signaling pathways like MAPK and PI3K/Akt. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the cellular consequences of inhibiting the JAK/STAT pathway by AG-490?
A4: Inhibition of the JAK/STAT pathway by AG-490 affects various cellular processes, including:
- Reduced cell proliferation: AG-490 inhibits the proliferation of various cell types, including cancer cells, T cells, and fibroblasts. [, , , , , , , , ]
- Induction of apoptosis: AG-490 promotes apoptosis in various cell types, including cancer cells and cardiomyocytes. [, , , , , , , ]
- Decreased cytokine production: AG-490 inhibits the production of pro-inflammatory cytokines, such as IFN-γ and IL-5. [, , , ]
- Reduced inflammation: AG-490 attenuates inflammation in models of allergic airway inflammation and diabetic vascular complications. [, , , ]
- Modulation of gene expression: AG-490 affects the expression of various genes involved in cell growth, survival, and inflammation. [, , , , , , , , , , , ]
Q5: What is the molecular formula and weight of AG-490?
A5: The molecular formula of AG-490 is C16H13N2O3, and its molecular weight is 281.28 g/mol.
Q6: Is there spectroscopic data available for AG-490?
A6: Spectroscopic data, such as NMR and mass spectrometry, for AG-490 can be found in the literature and from chemical suppliers.
Q7: What is the stability of AG-490 under various conditions?
A7: Information regarding AG-490 stability under various conditions (temperature, pH, light) can be found in the literature and manufacturer's information.
Q8: What are the recommended storage conditions for AG-490?
A8: Specific storage conditions, such as temperature and light sensitivity, for AG-490 are detailed in the product information sheet provided by chemical suppliers.
Q9: Does AG-490 have catalytic properties?
A9: AG-490 is not known to possess catalytic properties. It acts as an inhibitor by binding to its target, JAK2, rather than catalyzing a chemical reaction.
Q10: Have computational studies been conducted on AG-490?
A10: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted to understand the binding mode of AG-490 to JAK2 and other kinases. []
Q11: How do modifications to the AG-490 structure affect its activity?
A11: Structural modifications of AG-490 can alter its potency, selectivity, and pharmacokinetic properties. Specific SAR studies are necessary to determine the impact of individual modifications.
Q12: What are the formulation strategies used to improve AG-490 stability or bioavailability?
A12: Research on different formulations for AG-490, including nanoparticles or other delivery systems, might be available in the literature to enhance its solubility, stability, and bioavailability.
Q13: In which in vitro models has AG-490 shown efficacy?
A13: AG-490 has shown efficacy in various in vitro models, including:
- Cancer cell lines: AG-490 inhibits the proliferation and induces apoptosis in various cancer cell lines, including prostate cancer cells and pancreatic cancer cells. [, , , , ]
- Primary cell cultures: AG-490 inhibits T cell proliferation, eosinophil recruitment, and cytokine production in primary cell cultures. [, , , , ]
Q14: What are the key findings from in vivo studies using AG-490?
A14: In vivo studies have demonstrated the efficacy of AG-490 in various animal models, including:
- Tumor growth inhibition: AG-490 inhibits tumor growth in mouse models of myeloma and pancreatic cancer. [, ]
- Prevention of allergic airway inflammation: AG-490 attenuates antigen-induced eosinophil recruitment into the airways of sensitized mice. []
- Attenuation of diabetic complications: AG-490 prevents the development of diabetic vascular complications in rats. []
- Cardioprotection: AG-490 protects against myocardial ischemia-reperfusion injury in rat models. [, , , ]
Q15: Are there any known resistance mechanisms to AG-490?
A15: Resistance mechanisms to AG-490 can develop, although specific mechanisms may vary depending on the cell type and context. Some potential mechanisms include mutations in JAK2 or activation of alternative signaling pathways. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B1141784.png)
![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)


![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)
![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)
![(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol](/img/structure/B1141803.png)